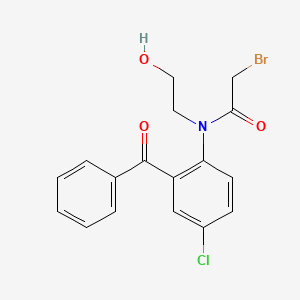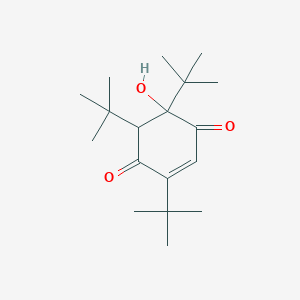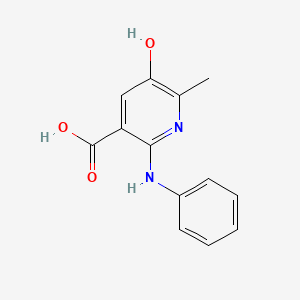
2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an anilino group, a hydroxyl group, and a carboxylic acid group attached to a methyl-substituted pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid typically involves the reaction of 2-hydroxy-6-methylpyridine-3-carboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For example, the reaction can be catalyzed by a base such as sodium hydroxide or potassium carbonate, and the solvent can be an organic solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The anilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-6-methylpyridine-3-carboxylic acid: A precursor in the synthesis of 2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid.
3-Methylpyridine-2-carboxylic acid: Another pyridine derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of the anilino group, which imparts specific chemical and biological properties. This makes it distinct from other pyridine derivatives and suitable for specialized applications .
Eigenschaften
CAS-Nummer |
61442-28-2 |
|---|---|
Molekularformel |
C13H12N2O3 |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
2-anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c1-8-11(16)7-10(13(17)18)12(14-8)15-9-5-3-2-4-6-9/h2-7,16H,1H3,(H,14,15)(H,17,18) |
InChI-Schlüssel |
OKHCWIUBXKZNHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=N1)NC2=CC=CC=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


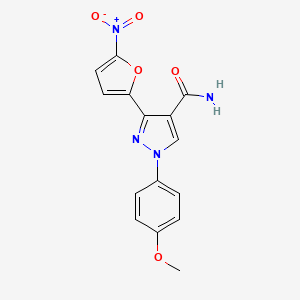
![Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate](/img/structure/B14589157.png)
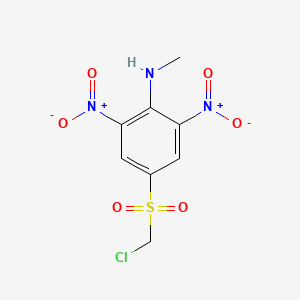
![3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one](/img/structure/B14589169.png)

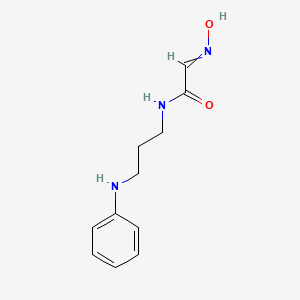
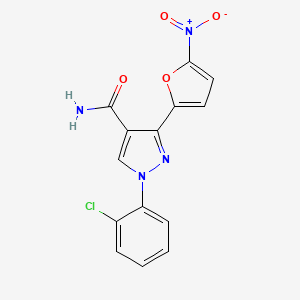
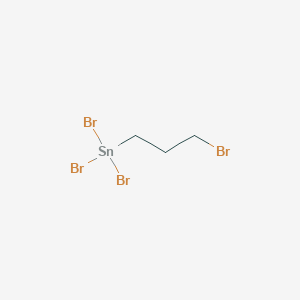
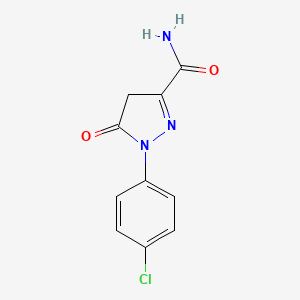


![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)
